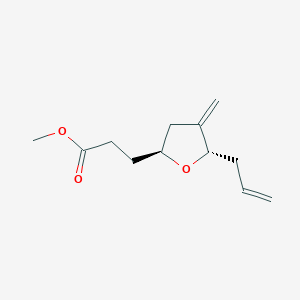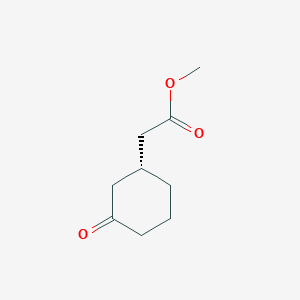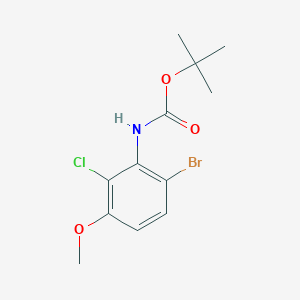
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, ethyl, and imidazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and imidazole groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or lithium aluminum hydride to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用机制
The mechanism of action of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to fit into binding pockets of proteins, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Trans-1-Tert-Butyl 4-Methylcyclohexane: Similar in having a tert-butyl group but differs in the ring structure and other substituents.
1,3-Dimethyl-2-(1-Methylethyl)Cyclobutane: Shares the tert-butyl group but has a different ring system and substituents.
Uniqueness
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is unique due to its combination of a pyrrolidine ring with tert-butyl, ethyl, and imidazole groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C16H25N3O4 |
|---|---|
分子量 |
323.39 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3/t11-,12+/m0/s1 |
InChI 键 |
NSXSCMZZCNHHDT-NWDGAFQWSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)

![(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053040.png)





![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)




